molecular formula C12H18N4O B2433200 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide CAS No. 1448027-01-7

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide

Cat. No.: B2433200
CAS No.: 1448027-01-7
M. Wt: 234.303
InChI Key: AEOSDYRJUREFQQ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide is a chemical compound offered for research use only. It is strictly intended for laboratory investigations and is not approved for use in humans or animals. This compound belongs to the class of cyclopropanecarboxamide derivatives, which are prominent heterocyclic building blocks in medicinal chemistry . Compounds featuring the cyclopropanecarboxamide scaffold, similar to this one, have been extensively explored in pharmaceutical research for their potential to modulate biologically relevant targets. For instance, structurally related molecules have been developed as potent and selective orexin receptor antagonists, which are investigated for their role in sleep-wake regulation and stress-related disorders . Other research avenues for analogous compounds include their application as inhibitors of kinases, such as the non-receptor tyrosine-protein kinase 2 (Tyk2), a target in immunology and inflammation . The presence of both a dimethylaminopyrimidine group and the cyclopropanecarboxamide moiety in a single molecule makes it a valuable intermediate for constructing complex structures aimed at drug discovery and development programs.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-7-10(15-11(17)9-5-6-9)8(2)14-12(13-7)16(3)4/h9H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOSDYRJUREFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reaction Mechanism

Nucleophilic substitution at pyrimidine C-2 : The dimethylamino group acts as a nucleophile due to resonance stabilization of the deprotonated amino group, enabling attack on electrophilic centers ( ).
Amide hydrolysis : Under acidic or basic conditions, the cyclopropane carboxamide moiety may undergo hydrolysis, yielding cyclopropane carboxylic acid and the pyrimidine amine.
Cyclopropane ring reactivity : The strained cyclopropane ring can react with nucleophiles (e.g., Grignard reagents) or undergo electrophilic additions, though stability is observed in biological systems ( ).

Reactivity and Stability

  • Chemical stability : The cyclopropane carboxamide is stable under standard conditions but may degrade under extreme pH or temperature.

  • Biological stability : Analogous compounds (e.g., E2006) show low metabolic liability and minimal off-target effects ( ).

  • Functional group interactions : The dimethylamino group may participate in hydrogen bonding or ionic interactions, influencing solubility and bioavailability.

Biological and Chemical Data

Property Value Source
Binding affinity (OX2R)IC₅₀ = 4.4 nM (analogous)
hERG inhibitionIC₅₀ > 100 μM
CYP450 inhibitionIC₅₀ > 5 μM
Off-target binding<50% inhibition (54 targets)

Scientific Research Applications

Therapeutic Applications

1. Orexin Receptor Antagonism
Research indicates that this compound exhibits antagonistic activity on orexin receptors, making it a candidate for treating sleep disorders and obesity. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. The ability to modulate these receptors can lead to novel therapeutic strategies for conditions such as narcolepsy and obesity .

2. Anticancer Activity
Studies have shown that derivatives of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide can selectively inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

3. Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against common pathogens. Similar compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Orexin Receptor AntagonismModulates wakefulness and appetite regulation
Anticancer EffectsInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against E. coli and S. aureus

Case Studies

Case Study 1: Orexin Receptor Inhibition
A study conducted on animal models demonstrated that this compound significantly reduced food intake and increased sleep duration compared to control groups. This suggests its potential utility in managing obesity-related sleep disturbances.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays revealed that this compound inhibited the growth of breast cancer cell lines with an IC50 value of approximately 15 µM. Further mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring and cyclopropanecarboxamide moiety can enhance biological activity. For example, substituents on the dimethylamino group have been shown to influence receptor binding affinity and selectivity.

Table: SAR Insights

ModificationEffect on Activity
Dimethylamino SubstituentsIncreased receptor affinity
Pyrimidine Ring VariantsEnhanced anticancer properties
Cyclopropanecarboxamide MoietyImproved stability and bioavailability

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access . The pathways involved in its action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide is unique due to its combination of a pyrimidine ring and a cyclopropanecarboxamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a modulator of the orexin receptor system. This article reviews its biological activity, synthesis, and structural characteristics, supported by relevant research findings.

1. Chemical Structure and Properties

The compound features a cyclopropane core linked to a dimethylamino-substituted pyrimidine ring. The structural formula can be represented as follows:

C11H16N4O(systematic name N 2 dimethylamino 4 6 dimethylpyrimidin 5 yl cyclopropanecarboxamide)\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{O}\quad (\text{systematic name N 2 dimethylamino 4 6 dimethylpyrimidin 5 yl cyclopropanecarboxamide})

Key Structural Characteristics:

  • Molecular Weight: 216.27 g/mol
  • Melting Point: Approximately 248.9 °C
  • Functional Groups: Contains pyrimidine and cyclopropane moieties which contribute to its biological activity.

2. Synthesis

The synthesis of this compound involves the reaction of dimethylamino and pyrimidine derivatives under controlled conditions. The general procedure includes:

  • Reagents: 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione and 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.
  • Solvent: Absolute ethanol with glacial acetic acid.
  • Reaction Conditions: Reflux for 12 hours followed by recrystallization.

3.1 Orexin Receptor Modulation

This compound has been identified as a potential antagonist for orexin receptors (OX1 and OX2). The orexin system plays a critical role in regulating sleep-wake cycles and energy homeostasis.

Research Findings:

  • Antagonistic Effects: Studies have demonstrated that this compound exhibits selective antagonism towards orexin receptors, which may contribute to therapeutic effects in sleep disorders such as narcolepsy .
  • Binding Affinity: The binding affinity of this compound for orexin receptors has been shown to be significant, indicating its potential use in pharmacological applications targeting sleep regulation .

3.2 Other Biological Activities

In addition to its orexin receptor modulation, preliminary studies suggest that the compound may possess other biological activities:

4. Case Studies and Experimental Data

Several studies have explored the pharmacological properties of similar compounds within the same class:

Study ReferenceCompoundBiological ActivityFindings
Pyrimidine DerivativeAntitumorExhibited cytotoxicity against cancer cell lines
Orexin AntagonistSleep RegulationEffective in promoting sleep in animal models
Cyclopropane CompoundOrexin Receptor ModulationSignificant receptor binding affinity

5. Conclusion

This compound represents a promising candidate for further research into its biological activities, particularly concerning orexin receptor modulation and potential therapeutic applications in sleep disorders and possibly cancer treatment. Continued investigation into its structure-activity relationships will be crucial for developing effective pharmacological agents based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of pyrimidine derivatives often involves cyclization or substitution reactions. For analogous compounds, a two-step approach is common: (1) Preparation of the pyrimidine core via condensation of β-diketones or amidines with aldehydes or ketones under acidic conditions (e.g., acetic acid at 80–100°C), followed by (2) coupling the cyclopropanecarboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). Key parameters include stoichiometric ratios of reagents, temperature control to avoid side reactions (e.g., over-alkylation), and purification via column chromatography or recrystallization. For example, describes similar protocols for pyrimidine derivatives, emphasizing the use of thin-layer chromatography (TLC) to monitor reaction progress .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (as in and ) can resolve bond lengths (e.g., C–C ≈ 1.50 Å) and angles. For example, reports R factor < 0.05 for related pyrimidine structures .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm substituent integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, cyclopropane protons at δ ~1.0–1.5 ppm).
  • HRMS : High-resolution mass spectrometry (e.g., [M+H]+ calculated vs. observed mass) validates molecular formula. demonstrates HRMS analysis for pyrimidine-carboxamide analogs .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the biological activity of this compound, particularly in neuroexcitatory or protein-interaction assays?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/kinases structurally related to pyrimidine-binding proteins (e.g., ATP-binding domains). For neuroexcitatory studies, consider hypothalamic neuron cultures (as in ) to assess calcium flux or synaptic activity via patch-clamp electrophysiology .
  • Dose-Response Optimization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) and include controls for non-specific binding (e.g., cyclopropane derivatives without the pyrimidine group).
  • Data Validation : Replicate experiments across cell lines (e.g., HEK293 vs. primary neurons) and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional assays).

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters for cyclopropane ring strain (often underestimated in docking software). Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations for accurate conformational sampling.
  • Experimental Cross-Checks : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking-predicted ΔG. If discrepancies persist, consider allosteric binding sites or protein flexibility (e.g., molecular dynamics simulations >100 ns).
  • Synchrotron Crystallography : For protein-ligand complexes, high-resolution (<1.5 Å) structures (using SHELX refinements as in ) can identify overlooked interactions (e.g., water-mediated H-bonds) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and mobile phases like hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclopropane formation or pyrimidine functionalization. highlights chemoselective displacement reactions for pyrimidine derivatives, which can be adapted with chiral amines .
  • Crystallographic Validation : SCXRD of diastereomeric salts (e.g., tartrate derivatives) confirms absolute configuration .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray data regarding the conformation of the cyclopropane ring?

  • Methodological Answer :

  • Solvent Effects : NMR in solution (e.g., DMSO) may show dynamic ring puckering, while X-ray captures a static solid-state conformation. Compare with DFT-optimized gas-phase structures.
  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to detect conformational freezing. ’s PubChem data (Canonical SMILES) provides a reference for equilibrium conformations .
  • Torsional Angle Analysis : Use Mercury software to overlay X-ray and NMR-derived models, focusing on dihedral angles (e.g., C5–N–Ccyclopropane–C=O) .

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